(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride
CAS No.: 61210-82-0
Cat. No.: VC13815176
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61210-82-0 |
|---|---|
| Molecular Formula | C10H20ClN |
| Molecular Weight | 189.72 g/mol |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dien-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H19N.ClH/c1-9(2)5-4-6-10(3)7-8-11;/h5,7H,4,6,8,11H2,1-3H3;1H/b10-7+; |
| Standard InChI Key | YXFOAGWDCVUEKH-HCUGZAAXSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CN)/C)C.Cl |
| SMILES | CC(=CCCC(=CCN)C)C.Cl |
| Canonical SMILES | CC(=CCCC(=CCN)C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride is an amine salt with the molecular formula C₁₀H₂₀ClN and a molecular weight of 189.72 g/mol. Its structure features a branched hydrocarbon backbone with trans-configurated double bonds at the 2,6-positions and a terminal amine group protonated as a hydrochloride salt . The IUPAC name, (2E)-3,7-dimethylocta-2,6-dien-1-amine hydrochloride, reflects this configuration.
Key Structural Features:
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Amine Group: The primary amine (-NH₂) is protonated to -NH₃⁺Cl⁻, enhancing solubility in polar solvents.
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Conjugated Dienes: The (E)-configured double bonds at positions 2 and 6 create a planar, rigid segment conducive to electronic delocalization.
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Branched Alkyl Substituents: Methyl groups at positions 3 and 7 introduce steric effects that influence reactivity.
Synthesis and Industrial Production
Industrial-Scale Manufacturing
Large-scale production likely employs continuous-flow reactors to optimize yield and purity. Key considerations include:
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Catalyst Selection: Heterogeneous catalysts (e.g., palladium on carbon) for efficient hydrogenation.
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Purification: Recrystallization from ethanol/water mixtures ensures high purity (>95%), as required for research-grade materials .
Chemical Properties and Reactivity
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water, ethanol, DMF |
| Melting Point | Not reported |
| Stability | Hygroscopic; store under argon |
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Amine Group: Participates in acid-base reactions, forming complexes with metal ions.
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Conjugated Dienes: Undergo cycloaddition (e.g., Diels-Alder) and electrophilic addition reactions.
Example Reaction: Diels-Alder Cycloaddition
The diene system reacts with dienophiles (e.g., maleic anhydride) to form six-membered cyclohexene derivatives:
This reactivity is exploited in polymer cross-linking and specialty chemical synthesis.
Applications in Catalysis and Polymer Science
Role in Olefin Polymerization Catalysts
A notable application emerges from patent JP2013253191A, which discloses the compound’s use in Ziegler-Natta-type catalyst systems for polyolefin production . The catalyst comprises:
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Clay Mineral Support: Acts as a solid acid to activate transition metal complexes.
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Cyclopentadienyl Ligand-Metal Complex: Typically titanium or zirconium-based.
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Organoaluminum Co-catalyst: Enhances polymerization activity.
The hydrochloride salt likely serves as a proton scavenger, neutralizing basic impurities that could deactivate the catalyst. This role is critical in achieving high molecular weight polyethylene and polypropylene with narrow polydispersity .
Performance Metrics:
| Catalyst Component | Function |
|---|---|
| Clay Mineral | Support and acid activation |
| Cp₂TiCl₂ | Primary polymerization site |
| (E)-3,7-Dimethylocta-2,6-dien-1-amine HCl | Impurity neutralization |
| Package Size (mg) | Price (€, excl. VAT) |
|---|---|
| 100 | 196.66 |
| 250 | 223.48 |
| 1000 | Custom Quote |
Storage recommendations include desiccation at -20°C to prevent hydrolysis.
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